2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate is a chemical compound with the molecular formula C16H25NO2 It is known for its unique structure, which includes a carbamate group attached to a highly branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate typically involves the reaction of 2,2,4,4-tetramethylpentan-3-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
[ \text{2,2,4,4-Tetramethylpentan-3-ol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a pharmacological agent.
Industry: It can be used in the development of new materials, coatings, or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The pathways involved may include enzymatic reactions or binding to receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: A precursor in the synthesis of the carbamate.
Phenyl isocyanate: Another precursor used in the synthesis.
2,2,4,4-Tetramethyl-3-pentanone: A structurally related compound with different functional groups.
Uniqueness
2,2,4,4-Tetramethylpentan-3-yl N-phenylcarbamate is unique due to its specific combination of a highly branched alkyl chain and a carbamate group
Eigenschaften
CAS-Nummer |
7467-81-4 |
---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylpentan-3-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13(16(4,5)6)19-14(18)17-12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,17,18) |
InChI-Schlüssel |
ZXJFUPSUJNJUOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)C)OC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.